molecular formula C28H27N3O5S2 B2652605 ethyl 2-(3-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 324774-47-2

ethyl 2-(3-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2652605
CAS No.: 324774-47-2
M. Wt: 549.66
InChI Key: VMGOAKFTBPSIIA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a thioureido group and a benzo[de]isoquinoline-1,3-dione-containing butanoyl chain.

Properties

IUPAC Name

ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5S2/c1-2-36-27(35)23-17-10-3-4-13-20(17)38-24(23)30-28(37)29-21(32)14-7-15-31-25(33)18-11-5-8-16-9-6-12-19(22(16)18)26(31)34/h5-6,8-9,11-12H,2-4,7,10,13-15H2,1H3,(H2,29,30,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGOAKFTBPSIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its structure, synthesis, and biological effects based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula C27H26N2O5SC_{27}H_{26}N_{2}O_{5}S and a molecular weight of approximately 490.57 g/mol. The structure features a benzo[b]thiophene core with various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC27H26N2O5SC_{27}H_{26}N_{2}O_{5}S
Molecular Weight490.57 g/mol
CAS Number325850-74-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler isoquinoline derivatives. The process may include steps such as acylation and thiourea formation, leading to the final product. Specific synthetic pathways have been documented in literature but may vary based on the desired purity and yield.

Anticancer Properties

Recent studies have indicated that derivatives of isoquinoline and thiophene compounds exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study utilizing the MTT assay demonstrated that certain isoquinoline derivatives possess cytotoxic effects against HeLa and HEK-293T cells, indicating potential for further development as anticancer agents .

Enzyme Inhibition

Compounds similar to this compound have been evaluated for their ability to inhibit specific enzymes involved in cancer progression. For example, benzamide derivatives have been reported as effective inhibitors of RET kinase activity, which is crucial in certain cancers .

Neuroprotective Effects

Some studies suggest that isoquinoline derivatives can also exhibit neuroprotective effects. Research involving potassium channel inhibition demonstrated that certain compounds could protect against apoptotic cell death in neuronal models . This suggests a potential therapeutic role in neurodegenerative diseases.

Case Studies

  • Isoquinoline Derivatives : A study screened several isoquinoline derivatives for their cytotoxic effects on cancer cells. One derivative showed promising results, leading to its incorporation into targeted delivery systems for enhanced antitumor activity .
  • Benzamide Derivatives : Benzamide-based compounds were synthesized and tested for their ability to inhibit RET kinase. The results indicated moderate to high potency in inhibiting kinase activity at the molecular level, suggesting their potential as lead compounds in cancer therapy .

Comparison with Similar Compounds

Core Scaffold

The tetrahydrobenzo[b]thiophene core is a common structural feature among analogs (Table 1). However, substituents at the 2- and 3-positions vary significantly, influencing properties such as solubility, stability, and bioactivity:

Compound Name Substituents at Position 2 Substituents at Position 3 Key Structural Features
Target Compound 3-(4-(1,3-Dioxobenzo[de]isoquinolin-2-yl)butanoyl)thioureido Ethyl ester Benzo[de]isoquinoline-1,3-dione, thioureido linkage
Ethyl 2-(3,3-dibutylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 3,3-Dibutylthioureido Ethyl ester Aliphatic thiourea, no aromatic fused-ring system
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-Cyanoacetamido Ethyl ester Cyanoacetamide group, linear chain
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Compound 12) 1,3-Dioxoisoindolin-2-yl Carbonitrile (CN) Isoindoline-1,3-dione, phenyl substituent
Ethyl 2-(3-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 3-Methoxybenzamido Ethyl ester Methoxy-substituted benzamide

Key Observations :

  • The benzo[de]isoquinoline-1,3-dione moiety introduces aromatic π-stacking capabilities, absent in aliphatic or simple aryl substituents .

Comparison of Yields :

  • Lower yields (e.g., 22% in ) are common in multicomponent reactions due to competing pathways, while cyclocondensation (e.g., ) often achieves moderate yields (50–60%) .

Physicochemical Properties

Melting Points and Solubility

  • Compound 12 () : High melting point (277–278°C) due to the rigid isoindoline-1,3-dione and carbonitrile groups .
  • Ethyl 2-(3-methoxybenzamido)-... () : Predicted boiling point of 479°C, suggesting lower volatility compared to aliphatic analogs .
  • Target Compound: Expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to the ester and thioureido groups, though the benzo[de]isoquinoline moiety may reduce aqueous solubility.

Q & A

Q. Optimization Strategies :

  • Reagent stoichiometry : Excess reagents (e.g., 1.5 equivalents of 2-chloroethyl isocyanate) improve yields .
  • Catalysis : Piperidine or acetic acid accelerates condensation reactions .
  • Heuristic algorithms : Bayesian optimization can systematically explore reaction parameters (temperature, solvent ratios) to maximize yields .

Q. Table 1: Representative Yields and Conditions from Literature

DerivativeYield (%)Key ConditionsReference
Compound 7b66Reflux in toluene, K₂CO₃
Compound 15g90Ethyl acetate/hexane recrystallization
Compound 1360Glacial acetic acid reflux

Advanced: How can computational methods like Bayesian optimization enhance synthesis efficiency?

Answer:
Bayesian optimization leverages statistical modeling to predict optimal reaction conditions with minimal experimental iterations. For example:

  • Parameter space exploration : Variables such as temperature, solvent polarity, and catalyst loading are modeled to identify high-yield regimes .
  • Contradiction resolution : Discrepancies in yield data (e.g., low yields in DMF vs. toluene) can be analyzed to pinpoint critical factors (e.g., solvent nucleophilicity) .
  • Case study : A flow-chemistry approach for analogous compounds reduced reaction times from hours to minutes while maintaining >85% yield .

Basic: What analytical techniques confirm the structural integrity of this compound?

Answer:

  • Spectroscopy :
    • IR : Identifies thioureido (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
    • NMR : ¹H/¹³C NMR resolves proton environments (e.g., tetrahydrobenzo[b]thiophene protons at δ 1.5–2.8 ppm) and carbon backbone connectivity .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Advanced: How do structural modifications (e.g., allyl, benzylidene substituents) affect biological activity?

Answer:

  • Anticancer activity : Derivatives with allyl groups (e.g., Compound 7b) show moderate activity (IC₅₀ ~50 µM), while benzylidene-substituted analogs (Compound 8) exhibit enhanced potency (IC₅₀ ~25 µM) due to improved membrane permeability .
  • Anti-inflammatory activity : Electron-withdrawing groups (e.g., nitro) on the benzisoquinoline moiety reduce oxidative stress by scavenging ROS .

Q. Table 2: Substituent Effects on Biological Activity

DerivativeSubstituentActivity (IC₅₀, µM)Mechanism
7bAllyl50Caspase-3 activation
8Benzylidene25Topoisomerase inhibition
15gBromo40DNA intercalation

Advanced: What strategies resolve contradictions in biological data across derivatives?

Answer:

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell lines, incubation times) .
  • Mechanistic profiling : Compare mode-of-action studies (e.g., enzyme inhibition vs. apoptosis induction) to clarify divergent results .
  • Computational docking : Molecular dynamics simulations predict binding affinities to targets like LPA2 receptors, reconciling discrepancies in SAR .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas) .
  • Waste disposal : Neutralize acidic/basic residues before disposal per EPA guidelines .

Advanced: How can fluorescent tagging (e.g., ADMP-F) elucidate this compound’s mechanism of action?

Answer:

  • Target engagement : Fluorescent tags (e.g., morpholino-benzisoquinoline in ADMP-F) enable real-time tracking of compound localization in cellular models via confocal microscopy .
  • Protein interaction studies : Förster resonance energy transfer (FRET) quantifies binding to targets like tubulin or kinases .

Basic: What are the limitations of current synthetic routes, and how might they be addressed?

Answer:

  • Low yields in cyclization steps : Optimize catalyst systems (e.g., switch from K₂CO₃ to Cs₂CO₃ for better solubility) .
  • Purification challenges : Replace column chromatography with preparative HPLC for polar derivatives .
  • Scalability issues : Transition batch reactions to continuous-flow systems to improve reproducibility .

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